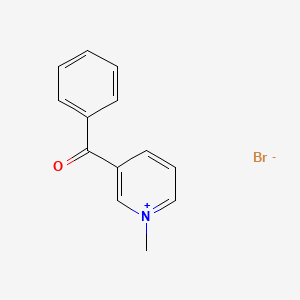
3-Benzoyl-1-methylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C13H12BrNO. This compound is known for its unique structure, which includes a benzoyl group attached to a methylpyridinium ion. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-3-methylimidazolium bromide: Another pyridinium salt with similar structural features but different functional groups.
3-Hydroxy-1-methylpyridinium bromide: A related compound with a hydroxyl group instead of a benzoyl group.
Uniqueness
3-Benzoyl-1-methylpyridin-1-ium bromide is unique due to its benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridinium salts and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
6012-20-0 |
|---|---|
Molekularformel |
C13H12BrNO |
Molekulargewicht |
278.14 g/mol |
IUPAC-Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide |
InChI |
InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WEDMKRTZEKENGH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)


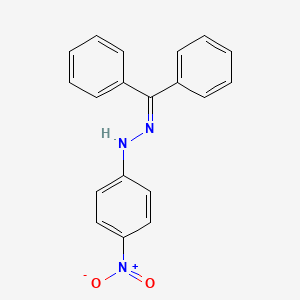
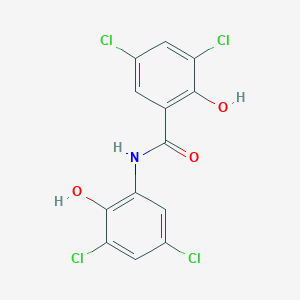
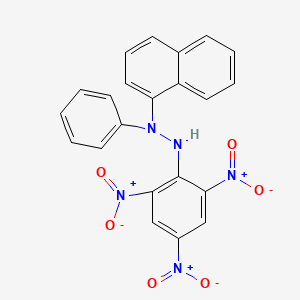


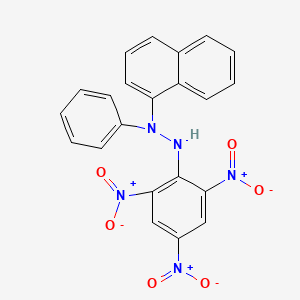

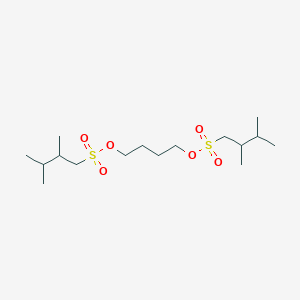

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
